molecular formula C21H19N5O3S B14368142 2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile CAS No. 93069-15-9

2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile

Cat. No.: B14368142
CAS No.: 93069-15-9
M. Wt: 421.5 g/mol
InChI Key: VGACQHMPDMPDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the diazenyl group: This involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.

    Introduction of the nitro group: This can be achieved through nitration reactions using concentrated nitric acid and sulfuric acid.

    Formation of the thiophene ring: This step involves the cyclization of a suitable precursor, often using sulfur-containing reagents.

    Substitution reactions: Various substituents such as the ethyl(2-phenoxyethyl)amino group are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution can use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while electrophilic substitution could introduce halogen atoms into the aromatic rings.

Scientific Research Applications

2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may have potential as a probe or marker in biological studies due to its unique structure and functional groups.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It could be used in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile would depend on its specific application. For example, in biological systems, it may interact with specific proteins or enzymes, affecting their function. In materials science, its electronic properties could be exploited in the design of new materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrobenzene-1,3-dicarbonitrile
  • 2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-2-carbonitrile

Uniqueness

2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile is unique due to the specific arrangement of its functional groups and the presence of the thiophene ring. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

93069-15-9

Molecular Formula

C21H19N5O3S

Molecular Weight

421.5 g/mol

IUPAC Name

2-[[4-[ethyl(2-phenoxyethyl)amino]phenyl]diazenyl]-5-nitrothiophene-3-carbonitrile

InChI

InChI=1S/C21H19N5O3S/c1-2-25(12-13-29-19-6-4-3-5-7-19)18-10-8-17(9-11-18)23-24-21-16(15-22)14-20(30-21)26(27)28/h3-11,14H,2,12-13H2,1H3

InChI Key

VGACQHMPDMPDAV-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(S3)[N+](=O)[O-])C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.